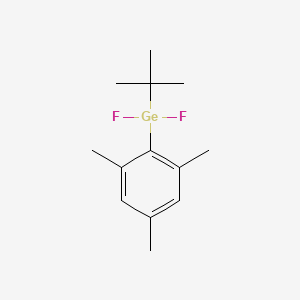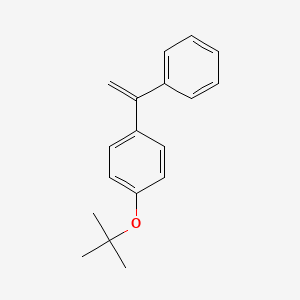
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a tert-butyl group, two fluorine atoms, and a 2,4,6-trimethylphenyl group
Méthodes De Préparation
The synthesis of tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane typically involves the reaction of germanium tetrachloride with tert-butyl lithium and 2,4,6-trimethylphenyl lithium, followed by fluorination. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include sodium halides and alcohols.
Applications De Recherche Scientifique
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound is used in the production of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and germanium center play crucial roles in its reactivity and binding affinity. Pathways involved in its mechanism of action include oxidative stress modulation and signal transduction.
Comparaison Avec Des Composés Similaires
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane can be compared with other similar compounds, such as:
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)silane: Similar in structure but with a silicon atom instead of germanium, this compound exhibits different reactivity and applications.
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)stannane:
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)lead: With a lead atom, this compound has distinct toxicological properties and industrial applications.
The uniqueness of this compound lies in its combination of germanium’s properties with the steric and electronic effects of the tert-butyl and 2,4,6-trimethylphenyl groups, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
126529-79-1 |
|---|---|
Formule moléculaire |
C13H20F2Ge |
Poids moléculaire |
286.92 g/mol |
Nom IUPAC |
tert-butyl-difluoro-(2,4,6-trimethylphenyl)germane |
InChI |
InChI=1S/C13H20F2Ge/c1-9-7-10(2)12(11(3)8-9)16(14,15)13(4,5)6/h7-8H,1-6H3 |
Clé InChI |
ZJOVYEXTZKLHGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Ge](C(C)(C)C)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


dimethylsilane](/img/structure/B14280037.png)
![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)

![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)




![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)


![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
